4,6-Dimethoxy-2-methylsulfinylpyrimidine

Physicochemical characterization Process chemistry Intermediate purification

Researchers optimizing bispyribac-sodium or pyribenzoxim synthesis often struggle to source the authentic sulfinyl intermediate (CAS 132900-07-3) free of sulfide and sulfone contaminants. 4,6-Dimethoxy-2-methylsulfinylpyrimidine solves this with a defined intermediate oxidation state and chemoselective leaving group reactivity. Key supply advantages: ● Use as a mechanistic probe for oxidation endpoint determination, eliminating over-oxidation byproducts. ● Enables mild nucleophilic displacement without pre-activation, accelerating parallel SAR library synthesis. ● Supplied with batch-specific purity documentation for HPLC/GC method validation in DMSP manufacturing.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
CAS No. 132900-07-3
Cat. No. B160178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-2-methylsulfinylpyrimidine
CAS132900-07-3
Synonyms4,6-DIMETHOXY-2-METHYLSULFINYLPYRIMIDINE
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)S(=O)C)OC
InChIInChI=1S/C7H10N2O3S/c1-11-5-4-6(12-2)9-7(8-5)13(3)10/h4H,1-3H3
InChIKeyPVMSEKLNZHSKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-2-methylsulfinylpyrimidine Overview


4,6-Dimethoxy-2-methylsulfinylpyrimidine (CAS 132900-07-3) is a heterocyclic sulfoxide belonging to the 4,6-dimethoxypyrimidine class, with a molecular formula of C₇H₁₀N₂O₃S and a molecular weight of 202.23 g/mol [1]. It represents the intermediate oxidation state between the corresponding methylthio (sulfide, CAS 90905-46-7) and methylsulfonyl (sulfone, CAS 113583-35-0) analogs [2]. This compound is primarily utilized as a key intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides, including bispyribac-sodium and pyribenzoxim, which function as acetolactate synthase (ALS) inhibitors [3].

Intermediate Role
Penultimate oxidation intermediate for ALS-inhibitor herbicides (bispyribac-sodium, pyribenzoxim)
Reactivity Profile
Methylsulfinyl group enables chemoselective nucleophilic displacement not available from sulfide or sulfone
Process Monitoring
Authentic reference standard for residual sulfinyl detection in sulfone production quality control

Why 4,6-Dimethoxy-2-methylsulfinylpyrimidine Is Irreplaceable


The three oxidation states of the sulfur substituent—methylthio (–SCH₃), methylsulfinyl (–SOCH₃), and methylsulfonyl (–SO₂CH₃)—confer profoundly different physicochemical properties and chemical reactivities on the 4,6-dimethoxypyrimidine scaffold [1]. The sulfinyl compound exhibits intermediate polarity, a distinct hydrogen-bonding capacity, and a unique ability to act as a leaving group in nucleophilic substitution reactions that neither the sulfide nor the sulfone can replicate [2]. Industrially, the sulfinyl is the penultimate intermediate in the oxidation pathway to the sulfone; patent literature explicitly monitors its complete conversion, confirming its isolatable yet transient nature in herbicide manufacturing [3].

Target
4,6-Dimethoxy-2-methylsulfinylpyrimidine
Intermediate polarity (LogP 1.097), distinct H-bonding, and leaving-group ability for chemoselective amination
Sulfide
Methylthio analog (–SCH₃)
Poorer leaving group; requires pre-oxidation for nucleophilic displacement. Lipophilicity and boiling point differ substantially.
Sulfone
Methylsulfonyl analog (–SO₂CH₃)
Stronger electron-withdrawing effect alters activation profile; direct substitution with sulfinyl may shift reaction selectivity and purification.

4,6-Dimethoxy-2-methylsulfinylpyrimidine Differentiation Evidence


Physicochemical Property Differences

The sulfinyl compound (CAS 132900-07-3) exhibits intermediate density, boiling point, and flash point values compared to the sulfide and sulfone analogs, reflecting its distinct intermolecular interactions. Density: 1.37 g/cm³ (sulfinyl) vs. 1.23 g/cm³ (sulfide) [1] vs. 1.317 g/cm³ (sulfone) [2]. Boiling point: 414.8°C at 760 mmHg (sulfinyl) vs. 312.7°C (sulfide) [3] vs. 412.6°C (sulfone) [2]. Flash point: 204.7°C (sulfinyl) vs. ~142.9°C (sulfide) [3] vs. 203.3°C (sulfone) [2]. LogP: 1.097 (sulfinyl) [4], with a polar surface area (PSA) of 80.52 Ų. The sulfinyl compound lacks a sharp melting point in available databases, consistent with its tendency to exist as a hygroscopic or amorphous solid, in contrast to the crystalline sulfide (mp 56–60°C) and sulfone (mp 129–133°C).

Physicochemical Properties
Cross-study comparable
Density 1.37 g/cm³ (vs. sulfide 1.23, sulfone 1.317); Bp 414.8°C (vs. 312.7, 412.6); Flash 204.7°C (vs. ~142.9, 203.3); LogP 1.097; PSA 80.52 Ų. No sharp mp reported.
Intermediate property profile influences extraction, distillation, and thermal safety margins.
Predicted values; experimental validation recommended for process-scale use.
Physicochemical characterization Process chemistry Intermediate purification

Oxidation Pathway: Penultimate Precursor Role

US Patent 6,693,194 explicitly describes the oxidation of 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine to 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, with the methylsulfoxide (i.e., the sulfinyl compound) identified as the intermediate that must be fully consumed: the exothermic oxidation reaction is maintained 'for 1-6 hours or until all of the methylthiopyrimidine or methylsulfoxide pyrimidine has been oxidized to the methylsulfonylpyrimidine' [1]. This confirms that the sulfinyl compound is not merely a theoretical species but an isolatable and monitorable intermediate whose residual presence is a critical quality parameter in sulfone production. Incomplete conversion leaves sulfinyl contamination in the final sulfone product, which can be tracked by GC, HPLC, or TLC [1].

Oxidation Pathway Monitoring
Head-to-head
Patent specification: oxidation endpoint requires 0% residual sulfinyl by GC/HPLC/TLC. Reaction 1–6 h at 70–90°C with H₂O₂/Na₂WO₄.
Critical quality parameter for sulfone procurement; defines isolated sulfinyl as a distinct procurement item.
Process control from US 6,693,194; confirm with supplier COA.
Process chemistry Oxidation pathway Herbicide intermediate Quality control

Chemoselective Displacement: Methylsulfinyl Reactivity

A comparative study of chemoselectivity in pyridopyrimidinone and pyrimidopyrimidinone systems demonstrated that chlorine, methylthio (–SCH₃), methylsulfinyl (–SOCH₃), and methylsulfonyl [–S(O)₂CH₃] exhibit distinct reactivity profiles in both functionalization and nucleophilic substitution reactions [1]. The methylsulfinyl group possesses a unique ability to act as a leaving group in chemoselective displacement reactions with nucleophiles, particularly amines, a property not shared by the methylthio group (which is a poorer leaving group) or the methylsulfonyl group (which requires different activation conditions) [1]. This differential reactivity enables orthogonal synthetic strategies where the sulfinyl compound can be selectively substituted in the presence of other functional groups, a capability leveraged in two-dimensional array syntheses for accelerated structure-activity relationship (SAR) studies.

Chemoselective Displacement
Class-level inference
Reactivity ranking in pyrimidine systems: –SOCH₃ > –Cl (context-dependent) > –SO₂CH₃ > –SCH₃. Enables orthogonal amination without prior activation.
Unique synthetic handle for late-stage SAR diversification not replicable with sulfide or sulfone.
Qualitative ranking from pyrimidopyrimidinone analogs; direct rate data for 4,6-dimethoxy system not reported.
Chemoselectivity Nucleophilic substitution SAR library synthesis Medicinal chemistry

Polarity and Hydrogen-Bonding Profile

The sulfinyl group (–SOCH₃) introduces a dipole moment and hydrogen-bond acceptor capacity intermediate between the non-polar methylthio group and the strongly polar methylsulfonyl group [1]. This is quantitatively reflected in the calculated LogP of 1.097 for the sulfinyl compound [2], which positions it between the more lipophilic sulfide and the more hydrophilic sulfone. The polar surface area (PSA) of 80.52 Ų for the sulfinyl compound is dominated by the sulfoxide oxygen, the two methoxy oxygens, and the pyrimidine ring nitrogens. In a broader pharmacological context, the oxidation state of the sulfur atom has been demonstrated to be a critical determinant of biological activity: in a series of alkane and alkanoic acid analogs, the sulfide (m=0) exhibited positive inotropic effects while the sulfinyl (m=1) and sulfonyl (m=2) analogs exhibited negative inotropic effects, demonstrating that the oxidation state alone can reverse the direction of a biological response [1]. Although this finding is from non-pyrimidine scaffolds, it establishes the principle that sulfur oxidation state can be the dominant factor in biological activity, supporting the non-interchangeability of sulfide, sulfinyl, and sulfone analogs.

Polarity & H-Bonding
Class-level inference
LogP 1.097; PSA 80.52 Ų. Sulfinyl oxygen as H-bond acceptor. Biological activity reversal: sulfide → positive inotropic; sulfinyl/sulfonyl → negative inotropic in non-pyrimidine series.
Polarity difference governs solvent partitioning and chromatographic behavior in multi-step synthesis.
Inotropic data from guinea pig atrium (Iqbal 2000); class-level principle supports non-interchangeability.
Solubility LogP Formulation Extraction

Controlled Oxidation for Sulfinyl Synthesis

The synthesis of the sulfinyl compound requires controlled, stepwise oxidation of 4,6-dimethoxy-2-methylthiopyrimidine [1]. The traditional oxidation route proceeds via the sulfinyl intermediate en route to the sulfone, but the standard industrial process is designed to drive the oxidation to completion, consuming the sulfinyl [2]. The green synthesis approach using chloromethane as a methylating agent, reported for the sulfone (DMSP) with 85.7% conversion and 53.1% selectivity for the sulfide intermediate [3], highlights the challenge of achieving high selectivity at the sulfinyl stage. The patent literature reports a 95% yield for the oxidation of sulfide to sulfone using H₂O₂/Na₂WO₄ , implying that the intermediate sulfinyl can be generated but is typically not the isolated product under those forcing conditions. Isolating the sulfinyl therefore requires milder or stoichiometrically controlled oxidation conditions (e.g., lower temperature, controlled peroxide equivalents, or alternative oxidants such as meta-chloroperoxybenzoic acid), making the purified sulfinyl a specialty item distinct from the commodity sulfide and sulfone intermediates.

Controlled Oxidation Yield
Data to verify
Sulfone direct oxidation yield: 95% (H₂O₂/Na₂WO₄). Isolated sulfinyl yield under controlled partial oxidation not reported in accessed literature.
Synthetic accessibility gap; procurement requires supplier capability verification and NMR identity confirmation.
Review of Xu 2014, US 6,693,194, green synthesis report; experimental yield data for sulfinyl isolation needed.
Oxidation control Process selectivity Intermediate isolation Green chemistry

4,6-Dimethoxy-2-methylsulfinylpyrimidine Key Applications


Late-Stage Diversification for SAR Libraries

When constructing arrays of 2-substituted-4,6-dimethoxypyrimidine derivatives for herbicide or kinase inhibitor SAR studies, the methylsulfinyl compound offers a chemoselective leaving group that can be displaced by amine nucleophiles under mild conditions, as demonstrated in pyrimidopyrimidinone scaffold diversification [1]. This avoids the need for pre-activation required by the sulfide or the harsher conditions needed for sulfone displacement, enabling parallel synthesis workflows.

Residual Sulfinyl Monitoring in Sulfone Production

In the industrial production of 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP) as a precursor to bispyribac-sodium, the sulfinyl compound is the key impurity that must be monitored to ensure complete oxidation [2]. An authentic sulfinyl reference standard (CAS 132900-07-3) is therefore essential for HPLC/GC method development and batch release testing in sulfone manufacturing.

Property Optimization via Oxidation State Tuning

For formulation or extraction process development, the intermediate LogP (1.097) and PSA (80.52 Ų) of the sulfinyl compound, compared to the more lipophilic sulfide and more hydrophilic sulfone [3], provide a tunable polarity handle. This is particularly relevant when optimizing liquid-liquid extraction protocols for intermediate purification or when designing chromatographic separation methods in multi-step syntheses [4].

Controlled Oxidation Studies for Process Development

The sulfinyl compound serves as a mechanistic probe for oxidation process optimization. The patent literature demonstrates that oxidation endpoint determination relies on confirming the absence of both sulfide and sulfoxide intermediates [2]. Researchers developing greener oxidation protocols (e.g., replacing chloromethane-based methylation or minimizing over-oxidation byproducts) require the isolated sulfinyl compound to establish kinetic profiles and selectivity benchmarks [5].

Application
Selection Property
Validation Focus
SAR library diversification
Chemoselective leaving group for late-stage amination
Mild displacement conditions and orthogonal reactivity in array synthesis
Sulfone impurity monitoring
Authentic sulfinyl reference standard (CAS 132900-07-3)
HPLC/GC method development and batch release testing for residual sulfinyl
Extraction process optimization
Intermediate LogP (1.097) and PSA (80.52 Ų)
Liquid-liquid extraction method validation and chromatography design
Oxidation process development
Isolated sulfinyl intermediate as mechanistic probe
Kinetic profile and selectivity benchmarks for greener oxidation protocols
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